Propyl (4-chloro-1H-indol-3-yl)acetate Propyl (4-chloro-1H-indol-3-yl)acetate
Brand Name: Vulcanchem
CAS No.: 196881-06-8
VCID: VC16846482
InChI: InChI=1S/C13H14ClNO2/c1-2-6-17-12(16)7-9-8-15-11-5-3-4-10(14)13(9)11/h3-5,8,15H,2,6-7H2,1H3
SMILES:
Molecular Formula: C13H14ClNO2
Molecular Weight: 251.71 g/mol

Propyl (4-chloro-1H-indol-3-yl)acetate

CAS No.: 196881-06-8

Cat. No.: VC16846482

Molecular Formula: C13H14ClNO2

Molecular Weight: 251.71 g/mol

* For research use only. Not for human or veterinary use.

Propyl (4-chloro-1H-indol-3-yl)acetate - 196881-06-8

Specification

CAS No. 196881-06-8
Molecular Formula C13H14ClNO2
Molecular Weight 251.71 g/mol
IUPAC Name propyl 2-(4-chloro-1H-indol-3-yl)acetate
Standard InChI InChI=1S/C13H14ClNO2/c1-2-6-17-12(16)7-9-8-15-11-5-3-4-10(14)13(9)11/h3-5,8,15H,2,6-7H2,1H3
Standard InChI Key WLYNJPBOVOJHBD-UHFFFAOYSA-N
Canonical SMILES CCCOC(=O)CC1=CNC2=C1C(=CC=C2)Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Nomenclature

Propyl (4-chloro-1H-indol-3-yl)acetate (IUPAC name: propyl 2-(4-chloro-1H-indol-3-yl)acetate) belongs to the indole alkaloid family. Its molecular formula is C13_{13}H14_{14}ClNO2_2, derived from the esterification of 4-chloroindole-3-acetic acid with propanol. Key structural features include:

  • A chloro substituent at the 4-position of the indole ring.

  • An acetic acid moiety at the 3-position, esterified with a propyl group.

The compound’s molecular weight is 251.71 g/mol, calculated from its constituent atoms .

Physicochemical Properties

While experimental data for the propyl ester are sparse, comparative analysis with its methyl analog (CAS 19077-78-2) and 4-chloroindole-3-acetic acid (CAS 2519-61-1) allows extrapolation of critical properties :

PropertyValue (Estimated)Basis for Estimation
Density1.3–1.4 g/cm³Methyl analog: 1.3 g/cm³
Boiling Point380–400 °CMethyl analog: 374.4 °C
Flash Point185–195 °CMethyl analog: 180.3 °C
LogP (Partition Coefficient)2.5–3.04-Cl-IAA: LogP = 2.02
Vapor Pressure0.001–0.01 mmHg (25°C)Methyl analog: 0.0 mmHg

The compound’s polar surface area (PSA) is approximately 42.1 Ų, indicating moderate solubility in polar solvents. Its refractive index is estimated at 1.62–1.64, consistent with aromatic esters .

Synthesis and Manufacturing

Synthetic Pathways

Propyl (4-chloro-1H-indol-3-yl)acetate is synthesized via esterification of 4-chloroindole-3-acetic acid with propanol. The process typically involves:

  • Preparation of 4-Chloroindole-3-Acetic Acid:

    • Chlorination of indole-3-acetic acid using chlorinating agents (e.g., SOCl2_2) under controlled conditions .

    • Purification via recrystallization or chromatography.

  • Esterification with Propanol:

    • Acid-catalyzed (e.g., H2_2SO4_4) esterification:

      4-Cl-IAA+CH3CH2CH2OHH+Propyl ester+H2O\text{4-Cl-IAA} + \text{CH}_3\text{CH}_2\text{CH}_2\text{OH} \xrightarrow{\text{H}^+} \text{Propyl ester} + \text{H}_2\text{O}
    • Reaction conditions: Reflux at 80–100°C for 6–12 hours .

Yield Optimization:

  • Excess propanol (3–5 equiv.) drives the equilibrium toward ester formation.

  • Removal of water (e.g., molecular sieves) enhances efficiency.

Industrial-Scale Production Challenges

  • Purity Concerns: Byproducts like unreacted acid or dialkyl esters may form, necessitating rigorous chromatography .

  • Thermal Stability: High boiling points require vacuum distillation to prevent decomposition .

Functional Properties and Applications

Biochemical Interactions

Indole derivatives are known for their role in plant growth regulation and mammalian signaling. Key mechanisms include:

  • Auxin Analog Activity: The 4-chloro substitution may enhance receptor binding affinity compared to natural auxins .

  • Enzyme Inhibition: Potential inhibition of monoamine oxidase (MAO) or tryptophan hydroxylase due to structural similarity to indoleamine scaffolds .

Agricultural Applications

  • Herbicidal Activity: Chlorinated indole esters disrupt weed growth by mimicking auxins, causing uncontrolled cell elongation .

  • Fungicidal Properties: Demonstrated in vitro against Fusarium spp. (MIC: 50–100 µg/mL) .

Future Research Directions

  • Pharmacokinetic Studies: ADME (Absorption, Distribution, Metabolism, Excretion) profiling in mammalian systems.

  • Structure-Activity Relationships (SAR): Modifying the alkyl chain (e.g., butyl, pentyl) to optimize bioactivity.

  • Green Synthesis: Catalytic methods using immobilized lipases or ionic liquids to reduce waste .

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